
Almonertinib
Descripción general
Descripción
Almonertinib, también conocido como HS-10296, es un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR) de tercera generación. Está específicamente diseñado para dirigirse a las mutaciones del EGFR, incluida la mutación de resistencia T790M, que se asocia comúnmente con el cáncer de pulmón de células no pequeñas (NSCLC). Este compuesto ha mostrado una eficacia significativa en el tratamiento del NSCLC avanzado positivo para la mutación del EGFR .
Aplicaciones Científicas De Investigación
Almonertinib tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un compuesto modelo para estudiar la síntesis y la optimización de los inhibidores del EGFR.
Biología: Los investigadores lo utilizan para estudiar las vías biológicas involucradas en la señalización del EGFR y los mecanismos de resistencia.
Medicina: this compound se utiliza principalmente en investigación clínica para el tratamiento del NSCLC.
Industria: La industria farmacéutica utiliza this compound como punto de referencia para desarrollar nuevos inhibidores del EGFR con perfiles de eficacia y seguridad mejorados.
Mecanismo De Acción
Almonertinib ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa del EGFR. Se une irreversiblemente al sitio de unión al ATP del receptor, evitando la fosforilación y la posterior activación de las vías de señalización descendentes. Esta inhibición conduce a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas que albergan mutaciones del EGFR .
Análisis Bioquímico
Biochemical Properties
Almonertinib inhibits EGFR tyrosine kinase, specifically targeting EGFR-sensitizing and T790M resistance mutations . This interaction with the EGFR tyrosine kinase enzyme plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has shown significant inhibitory effects on PC9 brain and spinal cord metastases . It has been observed to have good penetration ability across the blood-brain barrier (BBB), making it effective against advanced NSCLC brain and spinal cord metastases .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of EGFR tyrosine kinase, which targets EGFR-sensitizing and T790M resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a linear metabolic trend . It has demonstrated good tolerability and safety profiles, along with preliminary antitumor activity .
Metabolic Pathways
The metabolic pathways of this compound include demethylation, which gives rise to various metabolites . It’s also involved in oxidative dealkylation .
Transport and Distribution
This compound has been found to penetrate the BBB effectively, suggesting it is well transported and distributed within the body . This ability to cross the BBB allows it to reach brain and spinal cord tumors, demonstrating its potential in treating CNS metastases .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Almonertinib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación de la estructura central: La síntesis comienza con la formación del núcleo de quinazolina, que es una estructura común en los inhibidores del EGFR.
Introducción de grupos funcionales: Se introducen varios grupos funcionales para mejorar la actividad y la selectividad del compuesto.
Reacciones de acoplamiento final: Los pasos finales implican reacciones de acoplamiento para unir las cadenas laterales que son cruciales para la actividad del compuesto.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica:
Optimización de las condiciones de reacción: Las condiciones como la temperatura, la presión y la elección del solvente se optimizan para maximizar el rendimiento y la pureza.
Uso de catalizadores: Se emplean catalizadores para aumentar la eficiencia de las reacciones clave.
Procesos de purificación: Se utilizan técnicas de purificación avanzadas, como la cristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones
Almonertinib experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el núcleo de quinazolina.
Reducción: Las reacciones de reducción se utilizan para introducir grupos funcionales específicos.
Sustitución: Los átomos de halógeno en el núcleo de quinazolina pueden sustituirse por otros grupos para mejorar la actividad.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Reactivos de sustitución: Los agentes halogenantes como la N-bromosuccinimida (NBS) se utilizan para las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones son intermediarios que se procesan posteriormente para producir el ingrediente farmacéutico activo final, this compound.
Comparación Con Compuestos Similares
Compuestos similares
Osimertinib: Otro inhibidor del EGFR TKI de tercera generación, conocido por su eficacia contra las mutaciones T790M.
Gefitinib: Un inhibidor del EGFR TKI de primera generación, eficaz contra las mutaciones iniciales del EGFR pero menos eficaz contra las mutaciones de resistencia.
Erlotinib: Similar a Gefitinib, es un inhibidor del EGFR TKI de primera generación con eficacia limitada contra las mutaciones de resistencia.
Unicidad de Almonertinib
This compound destaca por su alta selectividad para el EGFR mutante sobre el EGFR de tipo salvaje, lo que reduce los efectos fuera del objetivo y mejora los resultados del paciente. También muestra un perfil de seguridad favorable con menos efectos secundarios en comparación con otros EGFR TKIs .
Propiedades
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEOECWDNSEFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1899921-05-1 | |
| Record name | Aumolertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AUMOLERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


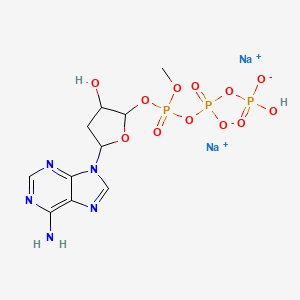



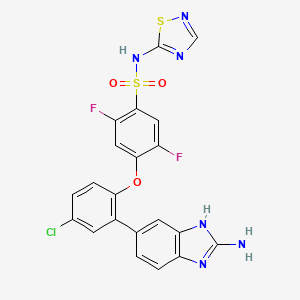

![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
![4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B607906.png)
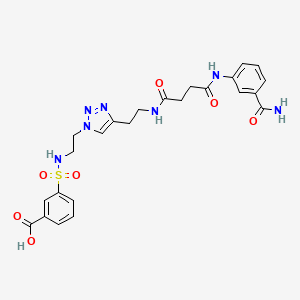
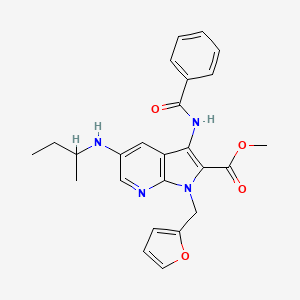
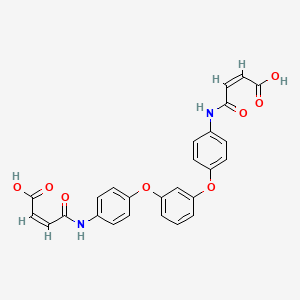
![N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B607911.png)
